6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine
Overview
Description
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with methyl and diamine substituents at specific positions .
Preparation Methods
The synthesis of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel (70%) in acetic acid. This reaction produces a precursor, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced derivatives .
Scientific Research Applications
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Research has shown its potential as an anticancer agent, with activity against various cancer cell lines. It is also being investigated for its antibacterial and antiviral properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that also targets cyclin-dependent kinases.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-4-2-5-6(9)12-8(10)13-7(5)11-3-4/h2-3H,1H3,(H4,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEAAELXIXPIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2N=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517313 | |
Record name | 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85147-10-0 | |
Record name | 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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